trans-4-[({[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]cyclohexanecarboxylic acid
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Overview
Description
4-({[2-(4-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]FORMAMIDO}METHYL)CYCLOHEXANE-1-CARBOXYLIC ACID is a complex organic compound that features a thiazole ring, a fluorophenyl group, and a cyclohexane carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[2-(4-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]FORMAMIDO}METHYL)CYCLOHEXANE-1-CARBOXYLIC ACID typically involves multiple steps, starting with the formation of the thiazole ring. The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone. The fluorophenyl group is introduced via a nucleophilic substitution reaction using a fluorinated benzene derivative. The final step involves the coupling of the thiazole derivative with cyclohexane carboxylic acid under amide bond-forming conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-({[2-(4-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]FORMAMIDO}METHYL)CYCLOHEXANE-1-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the cyclohexane carboxylic acid can be reduced to form alcohols.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The conditions for these reactions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformation .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-({[2-(4-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]FORMAMIDO}METHYL)CYCLOHEXANE-1-CARBOXYLIC ACID has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-({[2-(4-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]FORMAMIDO}METHYL)CYCLOHEXANE-1-CARBOXYLIC ACID involves its interaction with specific molecular targets. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the thiazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Fluorophenyl)-2-methylthiazole-5-carboxylic acid
- Bis(4-fluorophenyl)methanone
- 4,4’-Difluorobenzophenone
Uniqueness
4-({[2-(4-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]FORMAMIDO}METHYL)CYCLOHEXANE-1-CARBOXYLIC ACID is unique due to its combination of a thiazole ring, a fluorophenyl group, and a cyclohexane carboxylic acid moiety. This unique structure allows it to interact with a wide range of molecular targets and exhibit diverse chemical reactivity, making it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C19H21FN2O3S |
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Molecular Weight |
376.4 g/mol |
IUPAC Name |
4-[[[2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carbonyl]amino]methyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C19H21FN2O3S/c1-11-16(26-18(22-11)13-6-8-15(20)9-7-13)17(23)21-10-12-2-4-14(5-3-12)19(24)25/h6-9,12,14H,2-5,10H2,1H3,(H,21,23)(H,24,25) |
InChI Key |
HJFGYKFSCCKELB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)C(=O)NCC3CCC(CC3)C(=O)O |
Origin of Product |
United States |
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